An In-depth Technical Guide to 1-Pyridin-2-yl-ethylamine and its Oxalate Salt
An In-depth Technical Guide to 1-Pyridin-2-yl-ethylamine and its Oxalate Salt
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, heterocyclic amines are indispensable structural motifs. Among these, 1-Pyridin-2-yl-ethylamine stands out as a critical chiral building block, pivotal to the development of a wide array of functional molecules. Its unique structure, featuring a pyridine ring linked to a chiral ethylamine side chain, provides a scaffold for significant interactions with biological systems.[1] This guide offers a comprehensive technical overview of 1-Pyridin-2-yl-ethylamine and its commonly used oxalate salt derivative, tailored for researchers and professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its chemical identity, synthesis protocols, key applications, and essential safety protocols, providing a holistic understanding of this valuable compound.
While the free base form is a liquid, the oxalate salt offers the practical advantages of being a stable, crystalline solid, which simplifies handling, purification, and storage in a laboratory setting. This guide will clearly distinguish between the free base and its oxalate salt, providing specific data for each where applicable.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in chemical synthesis. 1-Pyridin-2-yl-ethylamine refers to the free base, while its oxalate salt is an acid-base adduct with oxalic acid. The distinct properties of each form are summarized below.
Molecular Structures
The fundamental structure is the chiral amine, which forms an ionic salt with oxalic acid.
Physicochemical Data Summary
The following table consolidates the key properties for both the free base amine and its oxalate salt, facilitating direct comparison.
| Property | 1-Pyridin-2-yl-ethylamine (Free Base) | 1-Pyridin-2-yl-ethylamine Oxalate (Salt) |
| Synonyms | 2-(1-Aminoethyl)pyridine, 1-(2-Pyridyl)ethylamine | - |
| CAS Number | 42088-91-5[1][2] | 1197232-85-1 (Note: CAS 42088-91-5 is also sometimes used) |
| Molecular Formula | C₇H₁₀N₂[2] | C₉H₁₂N₂O₄[3] |
| Molecular Weight | 122.17 g/mol [2] | 212.20 g/mol [3] |
| Appearance | Colorless to light brown liquid[1] | Solid |
| Boiling Point | 197-201 °C[2] | Not applicable (decomposes) |
| Density | 1.002 g/mL at 25 °C[2] | Not applicable |
| Storage Conditions | 2–8 °C, under inert gas (Air Sensitive)[2] | Room temperature, dry conditions |
| pKa (Predicted) | 9.05 ± 0.39[2] | Not applicable |
Synthesis and Experimental Protocols
The synthesis of 1-Pyridin-2-yl-ethylamine oxalate is a two-step process: first, the synthesis of the free base amine, followed by its conversion to the oxalate salt. The most efficient and widely adopted laboratory-scale synthesis for the free base is the reductive amination of 2-acetylpyridine.
Synthesis of 1-Pyridin-2-yl-ethylamine (Free Base)
Reductive amination is a robust method for forming amines from carbonyl compounds.[4] In this case, 2-acetylpyridine is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is often preferred over older methods due to its high efficiency and selectivity.[5]
Protocol: Preparation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a straightforward acid-base precipitation reaction. The rationale for this step is to produce a stable, crystalline solid from a liquid amine, which facilitates purification by recrystallization and simplifies weighing and handling.
Materials:
-
1-Pyridin-2-yl-ethylamine (free base)
-
Anhydrous oxalic acid
-
Anhydrous Isopropanol (IPA) or Ethanol
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Diethyl ether (optional, as an anti-solvent)
Step-by-Step Methodology:
-
Dissolution of Amine: In a clean, dry Erlenmeyer flask, dissolve the 1-Pyridin-2-yl-ethylamine free base in approximately 5 volumes of anhydrous isopropanol (e.g., 10 g of amine in 50 mL of IPA).
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Preparation of Oxalic Acid Solution: In a separate flask, prepare a saturated solution of anhydrous oxalic acid by dissolving a stoichiometric equivalent (1 eq) in a minimal amount of warm anhydrous isopropanol.
-
Salt Formation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of the oxalate salt should begin to form immediately.[6][7]
-
Complete Precipitation: If precipitation is slow or incomplete, the flask can be placed in an ice bath or a small amount of a non-polar anti-solvent like diethyl ether can be added to reduce the salt's solubility and drive precipitation.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum to yield pure 1-Pyridin-2-yl-ethylamine oxalate.
Applications in Research and Development
The utility of 1-Pyridin-2-yl-ethylamine is rooted in its dual functionality: the nucleophilic amine group and the metal-coordinating pyridine ring. This combination makes it a highly sought-after intermediate.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its chiral nature is particularly valuable for creating stereospecific drugs, with research highlighting its use in developing agents that target neurological disorders.[1]
-
Agrochemical Formulations: It serves as a foundational structure in the creation of novel pesticides and herbicides, where the pyridine moiety can play a role in the molecule's mode of action.[1]
-
Coordination Chemistry and Catalysis: The pyridine nitrogen and the ethylamine group can act as a bidentate ligand, coordinating with metal centers to form stable complexes. This property is leveraged in the development of catalysts and advanced materials.[1]
Safety and Handling
Proper handling of 1-Pyridin-2-yl-ethylamine and its oxalate salt is crucial. The primary hazards are associated with the amine functionality and the toxicity of oxalate. The free base is classified as corrosive and toxic.
GHS Hazard Information (for the closely related free base):
-
Pictograms: GHS05 (Corrosion), GHS06 (Acute Toxicity)
-
Hazard Statements:
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H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-Pyridin-2-yl-ethylamine, particularly in its stable oxalate salt form, is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its straightforward synthesis from readily available precursors and its versatile chemical functionality ensure its continued relevance in the pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
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entropy51. (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org. [Link]
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Gwon, H., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. ACS Publications. [Link]
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PrepChem. (n.d.). Synthesis of oxalate salt. Retrieved January 20, 2026, from [Link]
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ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). Reductive Amination. Pharmaceutical Roundtable. Retrieved January 20, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 5,6-dimethoxy-2-methyl-3-[2-(4-phenylhydroxymethylpiperidyl)-ethyl]indole oxalate. Retrieved January 20, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved January 20, 2026, from [Link]
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